![molecular formula C18H17N3O2S B11771513 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B11771513.png)
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H17N3O2S. The synthesis typically involves the reaction of 5-benzyl-1,3,4-oxadiazole with m-tolylacetamide in the presence of appropriate reagents to facilitate the formation of the thioether linkage .
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. A study demonstrated that derivatives of 1,3,4-oxadiazole possess broad-spectrum antibacterial and antifungal effects. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
Recent findings suggest that this compound may have potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study revealed that similar oxadiazole derivatives exhibited cytotoxicity against various cancer cell lines with IC50 values in the micromolar range .
Neuroprotective Effects
Compounds with oxadiazole structures have also been investigated for neuroprotective properties. In models of Alzheimer's disease, these compounds demonstrated the ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive functions. The dual inhibition of AChE and butyrylcholinesterase (BChE) was noted as a beneficial characteristic for potential therapeutic applications in neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in neurotransmitter breakdown, enhancing cholinergic signaling in the brain.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at specific phases, preventing proliferation and promoting apoptosis.
- Oxidative Stress Reduction : Some studies suggest that oxadiazole derivatives can scavenge free radicals and reduce oxidative stress, contributing to their protective effects against cellular damage.
Case Studies
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. In vitro studies have shown that it can be particularly effective against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide has been investigated through various assays. For instance:
- Cytotoxicity Assays : These assays have revealed significant cytotoxic effects on cancer cell lines such as glioblastoma and breast cancer cells.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by damaging DNA and disrupting cell cycle progression.
Antitubercular Activity
The compound has shown promise in the fight against tuberculosis. In vitro studies have assessed its effectiveness against Mycobacterium tuberculosis, revealing a capacity to inhibit bacterial growth. Further investigations into its mechanism suggest it may target specific mycobacterial enzymes critical for survival.
Case Studies and Research Findings
- Study on Antimicrobial Properties :
- Evaluation of Anticancer Effects :
- Antitubercular Activity Assessment :
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-13-6-5-9-15(10-13)19-16(22)12-24-18-21-20-17(23-18)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22) |
InChI Key |
GWVDOPHTEFABPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.